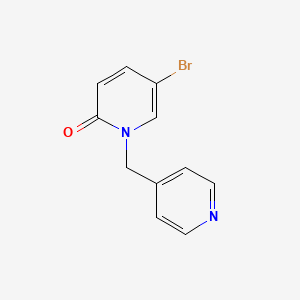
5-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one, or 5-bromo-PPMP, is a heterocyclic compound with a unique structure and a range of potential applications. It was first synthesized in 1978 and has since been used in various scientific fields, including organic chemistry and biochemistry.
Applications De Recherche Scientifique
Photoreactions and Proton Transfer
Research involving derivatives of pyridine compounds like 5-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one has shown that these compounds exhibit unique photoreactions, including excited-state intramolecular and intermolecular proton transfer, as well as solvent-assisted double-proton transfer. These processes are critical in understanding the photochemical behavior of such compounds, which can be significant in developing photoactive materials and sensors (Vetokhina et al., 2012).
Spectroscopic Characterization and DFT Studies
5-Bromo derivatives of pyridine have been the subject of spectroscopic characterization and density functional theory (DFT) studies. These investigations are crucial for understanding the molecular structure, vibrational frequencies, and chemical shift values of such compounds. Furthermore, non-linear optical properties and antimicrobial activities are explored, offering potential applications in various scientific fields (H. Vural & M. Kara, 2017).
Synthesis and Structural Analysis
Synthesis and structural analysis of 5-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one derivatives are essential for developing new biologically active compounds. Studies focus on the synthesis process, confirmation of structures through various spectroscopic methods, and understanding the crystal structure, which can have implications in pharmaceutical and material sciences (Anuradha et al., 2014).
Applications in Polymerization and Catalysis
Compounds related to 5-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one have been investigated for their role in polymerization processes and catalysis. Such research is fundamental in the field of materials science, particularly in the development of new polymers and catalysts (J. Hurtado et al., 2009).
Luminescence-Sensing Properties
The luminescence-sensing properties of compounds related to 5-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one are explored for potential applications in detecting various ions and chemicals. These properties are particularly significant in environmental monitoring and the development of sensors (Meng‐Jung Tsai et al., 2022).
Biological Evaluation
Studies also focus on the biological evaluation of pyridine derivatives, assessing their potential in various biological applications. This includes evaluating their activity against tumor-cell lines and viruses, which can contribute to the development of new therapeutic agents (J. V. Hemel et al., 1994).
Propriétés
IUPAC Name |
5-bromo-1-(pyridin-4-ylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-1-2-11(15)14(8-10)7-9-3-5-13-6-4-9/h1-6,8H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSISQHPGACSJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1Br)CC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2367501.png)
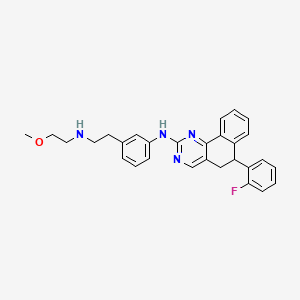

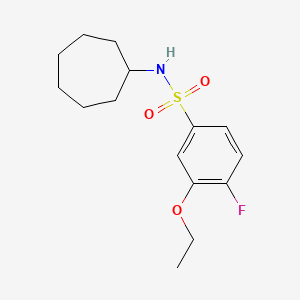

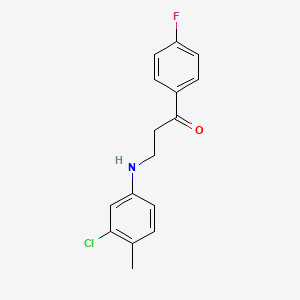

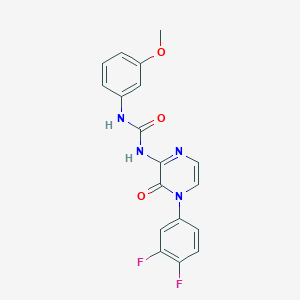
![N-(2-methoxy-5-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2367514.png)
![1-(Azepan-1-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2367516.png)
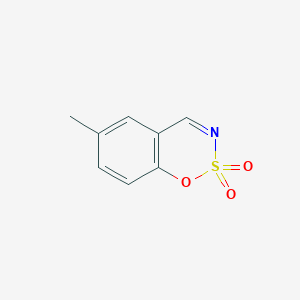
![2-fluoro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2367521.png)